Doxorubicin-MVCP
CAS No.:
Cat. No.: VC1560318
Molecular Formula: C56H67N7O19
Molecular Weight: 1142.182
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C56H67N7O19 |
|---|---|
| Molecular Weight | 1142.182 |
| IUPAC Name | 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl ((2S,3S,4S,6R)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)tetrahydro-2H-pyran-4-yl)carbamate |
| Standard InChI | InChI=1S/C56H67N7O19/c1-27(2)46(62-38(66)13-6-5-7-21-63-39(67)18-19-40(63)68)53(75)60-33(11-9-20-58-54(57)76)52(74)59-30-16-14-29(15-17-30)26-80-55(77)61-34-22-41(81-28(3)47(34)69)82-36-24-56(78,37(65)25-64)23-32-43(36)51(73)45-44(49(32)71)48(70)31-10-8-12-35(79-4)42(31)50(45)72/h8,10,12,14-19,27-28,33-34,36,41,46-47,64,69,71,73,78H,5-7,9,11,13,20-26H2,1-4H3,(H,59,74)(H,60,75)(H,61,77)(H,62,66)(H3,57,58,76)/t28-,33-,34-,36-,41-,46-,47+,56-/m0/s1 |
| Standard InChI Key | AYPRDRFYAQTVPD-GITVTGCLSA-N |
| SMILES | O=C1C=CC(N1CCCCCC(N[C@@H](C(C)C)C(N[C@H](C(NC(C=C2)=CC=C2COC(N[C@@H](C[C@H](O[C@H]3C[C@@](C(CO)=O)(O)CC4=C(O)C(C(C5=CC=CC(OC)=C5C6=O)=O)=C6C(O)=C43)O7)[C@H](O)[C@@H]7C)=O)=O)CCCNC(N)=O)=O)=O)=O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Doxorubicin-MVCP consists of three primary components:
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Doxorubicin: The active anticancer agent responsible for cytotoxic effects
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MC-Val-Cit-PAB linker: A peptide-based linker designed for selective cleavage
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Maleimide group: Facilitates conjugation to targeting moieties such as antibodies
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The maleimide (MC) group enables efficient conjugation with thiol-containing molecules through Michael addition reactions
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The valine-citrulline (Val-Cit) dipeptide provides a substrate for cathepsin B cleavage
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The p-aminobenzyloxycarbonyl (PAB) spacer acts as a self-immolative linker
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Doxorubicin serves as the cytotoxic payload
This structural design ensures stability in circulation while allowing for selective activation in the tumor microenvironment, representing a sophisticated approach to targeted drug delivery.
Synthesis and Characterization
The synthesis of Doxorubicin-MVCP involves a multi-step process that requires precise chemical conditions and purification techniques. The synthetic pathway typically begins with the reaction between MC-Val-Cit-PAB-PNP (Maleimidocaproyl–valine–citrulline–p-aminobenzylcarbonyl-p-nitrophenol) and doxorubicin hydrochloride .
A standard synthesis protocol involves:
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Dissolving MC-Val-Cit-PAB-PNP (57.8 mg, 0.1008 mmol) and DOX·HCl (50 mg, 1.1 equivalent) in N-methyl-2-pyrrolidone (NMP) (4.5 mL)
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Adding diisopropylethylamine (DIEA) (0.055 mL, 1.1 equivalent) to the mixture
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Allowing the reaction to proceed in the dark at room temperature for 2 days
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Adding methylene chloride (CH₂Cl₂) (75 mL) to form a suspension
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Storing the suspension in a freezer overnight and collecting the solid by filtration
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Purifying the product through flash chromatography on silica gel using a gradient of CH₂Cl₂ and methanol
Characterization of the final product typically employs multiple analytical techniques:
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¹H-NMR spectroscopy to confirm structural features
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High-performance liquid chromatography (HPLC) to assess purity
These rigorous synthesis and characterization procedures ensure the production of high-quality Doxorubicin-MVCP suitable for further development as a component of antibody-drug conjugates.
Mechanism of Action
The mechanism of action of Doxorubicin-MVCP combines the inherent cytotoxicity of doxorubicin with enhanced selectivity provided by its cleavable linker and potential for antibody conjugation. This multi-step process involves:
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Antibody-mediated targeting: When conjugated to an antibody, Doxorubicin-MVCP is directed specifically to cancer cells expressing the target antigen
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Cellular internalization: The antibody-drug conjugate undergoes receptor-mediated endocytosis into the target cancer cell
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Lysosomal processing: Inside the cell, the conjugate encounters lysosomal enzymes, particularly cathepsin B
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Linker cleavage: Cathepsin B cleaves the valine-citrulline peptide bond
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Self-immolation: The PAB spacer undergoes spontaneous fragmentation
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Drug release: Active doxorubicin is liberated within the cancer cell
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DNA damage: Released doxorubicin intercalates into DNA and disrupts topoisomerase II activity
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Cell death: The cumulative damage leads to cancer cell apoptosis
This selective activation mechanism ensures that the cytotoxic effects of doxorubicin are predominantly localized to cancer cells, potentially reducing off-target toxicity to healthy tissues, including the heart .
The Val-Cit linker exhibits remarkable stability in plasma but undergoes rapid cleavage in the presence of cathepsin B, with a half-life for drug release of approximately 7 days in vivo . This balance between stability in circulation and selective activation in tumors is crucial for the therapeutic efficacy of Doxorubicin-MVCP-based conjugates.
Applications in Cancer Therapy
Doxorubicin-MVCP has demonstrated significant potential in various cancer therapy applications, particularly as a component of antibody-drug conjugates for targeted treatment. These applications include:
Antibody-Drug Conjugates
The primary application of Doxorubicin-MVCP is in the development of antibody-drug conjugates that target specific antigens expressed on cancer cells. One notable example is the conjugation of Doxorubicin-MVCP with cetuximab, an antibody targeting the epidermal growth factor receptor (EGFR) .
Research has shown that cetuximab-vc-DOX conjugates can be effectively adsorbed onto the surface of bovine serum albumin (BSA) nanoparticles to create a targeted delivery system (cetuximab-vc-DOX-NPs) . In vitro studies demonstrated stronger cytotoxicity of these targeted nanoparticles against EGFR-overexpressing RKO colon carcinoma cells compared to non-targeted control nanoparticles (IgG-vc-DOX-NPs) .
Enhanced Tumor Targeting
In vivo imaging studies have confirmed the enhanced tumor-targeting capability of Doxorubicin-MVCP-based conjugates. Cetuximab-vc-DOX-NPs exhibited higher fluorescent intensity in tumor tissues compared to non-decorated nanoparticles, indicating preferential accumulation at the target site .
This enhanced targeting translates to improved therapeutic outcomes. Tumor inhibition and survival studies revealed that cetuximab-vc-DOX-NPs demonstrated higher tumor inhibition efficacy and lower systemic toxicity compared to control formulations . These findings highlight the potential of Doxorubicin-MVCP as a component of targeted delivery systems that can improve the therapeutic index of doxorubicin.
Comparative Analysis with Related Compounds
Doxorubicin-MVCP is part of a broader family of doxorubicin derivatives and formulations designed to enhance its therapeutic efficacy and safety profile. Table 1 provides a comparative analysis of Doxorubicin-MVCP with related compounds:
| Compound | Chemical Structure | Mechanism of Delivery | Release Mechanism | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Doxorubicin-MVCP | Doxorubicin with MC-Val-Cit-PAB linker | Antibody-mediated targeting | Cathepsin B cleavage | Selective activation in tumor cells; Reduced systemic toxicity | Complex synthesis; Dependence on target antigen expression |
| Conventional Doxorubicin | Anthracycline antibiotic | Passive distribution | Direct activity | Established efficacy; Broad spectrum activity | Significant cardiotoxicity; Limited selectivity |
| Liposomal Doxorubicin | Doxorubicin encapsulated in liposomes | Enhanced permeability and retention effect | Liposome degradation | Reduced cardiotoxicity; Extended circulation time | Limited active targeting; Potential hypersensitivity reactions |
| Pegylated Liposomal Doxorubicin | PEG-coated liposomal doxorubicin | Stealth circulation and EPR effect | Liposome degradation | Further reduced cardiotoxicity; Prolonged half-life | Hand-foot syndrome; High cost |
| Doxorubicin-Polymer Conjugates | Doxorubicin linked to polymeric carriers | Passive targeting via EPR effect | pH or enzyme-dependent release | Improved solubility; Controlled release | Variable drug loading; Potential immunogenicity |
This comparative analysis highlights the unique features of Doxorubicin-MVCP, particularly its cathepsin-cleavable linker and potential for antibody conjugation, which differentiate it from other doxorubicin formulations . While conventional doxorubicin offers broad antitumor activity but with significant toxicity concerns, and liposomal formulations reduce toxicity through passive accumulation, Doxorubicin-MVCP enables active targeting and selective activation specifically within the tumor microenvironment.
Future Perspectives
The future development of Doxorubicin-MVCP is likely to focus on several key areas:
- mass of a compound required to prepare a solution of known volume and concentration
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- concentration of a solution resulting from a known mass of compound in a specific volume